molecular formula C17H11N3O B14152270 Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- CAS No. 21856-55-3

Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]-

Cat. No.: B14152270
CAS No.: 21856-55-3
M. Wt: 273.29 g/mol
InChI Key: QXIVVHALCMSJCZ-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- is an organic compound known for its unique structure and properties This compound is characterized by the presence of a benzonitrile group attached to a naphthalene ring through an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- typically involves the azo coupling reaction between 2-hydroxy-1-naphthaldehyde and benzonitrile. This reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of a diazonium salt intermediate, which then couples with the naphthalene derivative to form the final product .

Industrial Production Methods

Industrial production of benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- involves its interaction with molecular targets through the azo linkage. The compound can form coordination complexes with transition metals, which are useful in catalysis and material science. The azo group also allows for reversible redox reactions, making it valuable in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- is unique due to its combination of the benzonitrile group, azo linkage, and naphthalene ring. This structure imparts distinctive chemical properties, making it versatile for various applications in research and industry .

Biological Activity

Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- (CAS No. 21856-55-3), is a compound characterized by its azo functional group and is part of a larger class of azo dyes known for various biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- features a naphthalene moiety connected to a benzonitrile group via an azo linkage. Its molecular formula is C15H12N2OC_{15}H_{12}N_2O, and it exhibits distinct chemical properties that contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with benzonitrile. The general reaction scheme is as follows:

  • Diazotization :
    • 2-Hydroxy-1-naphthylamine is treated with nitrous acid to form the diazonium salt.
  • Coupling :
    • The diazonium salt is then coupled with benzonitrile in a basic medium to yield the final azo compound.

Biological Activity

Research has shown that benzothiazole derivatives and similar azo compounds exhibit various biological activities, including:

  • Antimicrobial Activity : Azo compounds have been reported to possess antimicrobial properties against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes.
  • Antioxidant Properties : Certain azo compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : Studies indicate that some azo derivatives can inhibit pro-inflammatory cytokines, demonstrating potential in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various azo compounds, including benzothiazole derivatives similar to benzoinitrile, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting effective antimicrobial activity (source: ).

Study 2: Antioxidant Potential

In vitro assays assessed the antioxidant capacity of benzothiazole derivatives. The results demonstrated that these compounds could reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes (source: ).

The biological activities of benzothiazole derivatives can be attributed to several mechanisms:

  • Cell Membrane Disruption : Azo compounds can integrate into lipid bilayers, altering membrane permeability and leading to cell death in microorganisms.
  • Free Radical Scavenging : The phenolic hydroxyl groups present in these compounds can donate hydrogen atoms to free radicals, thus neutralizing them.
  • Enzyme Inhibition : Some azo compounds may inhibit specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialCell membrane disruption
AntioxidantFree radical scavenging
Anti-inflammatoryEnzyme inhibition

Properties

CAS No.

21856-55-3

Molecular Formula

C17H11N3O

Molecular Weight

273.29 g/mol

IUPAC Name

4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzonitrile

InChI

InChI=1S/C17H11N3O/c18-11-12-5-8-14(9-6-12)19-20-17-15-4-2-1-3-13(15)7-10-16(17)21/h1-10,21H

InChI Key

QXIVVHALCMSJCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)C#N)O

Origin of Product

United States

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